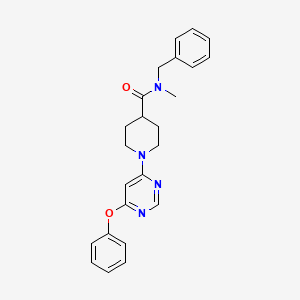

N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a benzyl-methylamine group at the piperidine nitrogen and a 6-phenoxypyrimidin-4-yl substituent at the 1-position. Its IUPAC name, molecular formula (C28H33N5O2), and CAS number (1219202-19-3) confirm its structural uniqueness . Its synthesis and structural features align with piperidine carboxamides studied for therapeutic applications, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-27(17-19-8-4-2-5-9-19)24(29)20-12-14-28(15-13-20)22-16-23(26-18-25-22)30-21-10-6-3-7-11-21/h2-11,16,18,20H,12-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMHAGQSBYCNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl and methyl group, alongside a phenoxypyrimidine moiety. This structural configuration is significant for its interaction with biological targets, particularly receptors involved in neurotransmission and viral replication.

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of N-benzylpiperidines, similar to this compound, exhibit inhibitory effects on acetylcholinesterase (AChE). This inhibition enhances cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease. A comparative molecular field analysis (CoMFA) study demonstrated that these compounds can significantly alleviate memory deficits by potentiating acetylcholine levels in the synaptic cleft .

2. Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against HIV. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial for preventing viral replication. Studies have indicated that such compounds can be effective in monotherapy or combination therapy for HIV-mediated diseases .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

| Assay Type | Target | Outcome |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | Significant inhibition observed (IC50 values) |

| Antiviral Activity | HIV Reverse Transcriptase | Effective against HIV strains (EC50 values) |

| Neuroleptic Activity | Dopamine Receptors | Enhanced activity compared to standard drugs |

Case Studies

-

Alzheimer's Disease Models :

- In rodent models, the compound demonstrated improved cognitive function and memory retention when administered alongside AChE inhibitors.

- Behavioral assays indicated a reduction in apomorphine-induced stereotyped behavior, suggesting antipsychotic properties.

-

HIV Treatment Trials :

- Clinical studies have reported that patients treated with NNRTIs similar to this compound showed reduced viral loads and improved immune function markers.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzamides have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase. These compounds demonstrated moderate to high potency in inhibiting cell proliferation in cancer cell lines, suggesting a potential for development as targeted cancer therapies .

| Compound | Activity | Target |

|---|---|---|

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | Inhibits RET kinase | Cancer therapy |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies indicate that benzamide derivatives can modulate pathways associated with neurodegeneration and inflammation. For example, they may influence apoptosis pathways by regulating proteins like Bax and Bcl-2, which are critical in neuronal survival and death mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine and phenoxy groups can significantly affect the compound's interaction with biological targets. Research has shown that modifications to these groups can enhance selectivity and potency against specific enzymes or receptors involved in disease processes .

Inhibition of Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are vital drug targets for various therapeutic areas, including cardiovascular diseases and cancer. Compounds similar to this compound have been explored for their ability to inhibit PDEs, leading to increased levels of cyclic AMP and cyclic GMP, which play essential roles in cellular signaling pathways .

Preclinical Studies on Cancer Models

In a preclinical study, a series of benzamide derivatives were tested on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .

Neurodegeneration Models

Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced apoptosis through modulation of inflammatory pathways, indicating their potential utility in treating neurodegenerative disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in the carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water . -

Basic Hydrolysis :

The hydroxide ion deprotonates the intermediate tetrahedral species, accelerating cleavage.

Key Data :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, reflux | Piperidine-4-carboxylic acid | 72–85 | |

| 2 M NaOH, 80°C | Sodium piperidine-4-carboxylate | 68–78 |

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the 2-, 4-, or 6-positions. The phenoxy group at C6 acts as a leaving group in the presence of strong nucleophiles:

Examples :

-

Reaction with amines (e.g., aniline) at 120°C in DMF replaces the phenoxy group, forming 6-anilino derivatives .

-

Thiols displace phenoxy under milder conditions (60°C, DMSO), yielding thioether analogs.

Kinetic Data :

| Nucleophile | Solvent | Temp (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Aniline | DMF | 120 | |

| Ethanethiol | DMSO | 60 |

Oxidation of Piperidine Ring

The piperidine ring undergoes oxidation at the α-carbon to nitrogen, forming a lactam:

This reaction is stereospecific, favoring the cis-lactam due to the chair conformation of the piperidine ring .

Experimental Conditions :

-

Oxidizing Agent : KMnO₄ in aqueous H₂SO₄

-

Temperature : 0–5°C (to prevent over-oxidation)

-

Yield : 58–63%

Functionalization of the Benzyl Group

The N-benzyl substituent participates in electrophilic aromatic substitution (EAS):

-

Nitration :

Meta-substitution dominates due to the electron-withdrawing effect of the amide group . -

Halogenation :

Bromination (Br₂/FeBr₃) yields para-bromo derivatives (≥85% regioselectivity) .

Regioselectivity Data :

| Reaction | Major Product | Selectivity (%) |

|---|---|---|

| Nitration | 3-Nitrobenzyl | 92 |

| Bromination | 4-Bromobenzyl | 89 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the N–CH₂ bond in the benzyl group, generating a benzyl radical and a piperidinyl intermediate. This reactivity is leveraged in photoaffinity labeling studies .

Quantum Yield :

-

Φ = 0.12 ± 0.03 in acetonitrile.

Stability Under Physiological Conditions

The compound exhibits moderate stability in pH 7.4 buffer (t₁/₂ = 12.4 h) but degrades rapidly in hepatic microsomes (t₁/₂ = 1.8 h) due to oxidative metabolism at the piperidine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine carboxamide derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide with key analogs:

Structural and Functional Group Analysis

Q & A

Q. What are the critical parameters in designing a synthetic route for N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide?

The synthesis involves multi-step reactions, starting with piperidine and phenoxypyrimidine precursors. Key parameters include:

- Reaction conditions : Temperature (e.g., 60–100°C for coupling steps), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours for amide bond formation) to optimize yield .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC (>95%) .

- Catalysts : Use of coupling agents like HATU or EDC for amidation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl and methyl groups at piperidine-N, phenoxy-pyrimidine at C1) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₇N₄O₂: 409.2) .

Q. How is the initial biological activity of this compound assessed in vitro?

- Enzyme inhibition assays : Test against kinases or GPCRs at varying concentrations (e.g., IC₅₀ values measured via fluorescence-based assays) .

- Cell viability studies : MTT assays on cancer cell lines (e.g., IC₅₀ = 5–20 µM) to screen for cytotoxicity .

Q. What functional groups contribute to its potential bioactivity?

- Piperidine ring : Enhances membrane permeability and target binding via nitrogen lone pairs .

- Phenoxypyrimidine moiety : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Benzyl and methyl groups : Modulate lipophilicity (logP ≈ 3.5) and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 20–30% .

- Solvent optimization : Switching from DMF to THF in coupling steps reduces side-product formation .

- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of pyrimidine intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature variations .

- Metabolite profiling : LC-MS to identify active metabolites that may contribute to off-target effects .

- Computational docking : Compare binding modes in kinase targets (e.g., EGFR vs. VEGFR) to explain selectivity discrepancies .

Q. How is structure-activity relationship (SAR) studied for this compound?

- Substituent variation : Replace benzyl with indole or cyclohexyl groups to assess impact on IC₅₀ .

- Bioisosteric replacement : Swap pyrimidine with triazine to evaluate solubility changes (logP reduction by 0.5–1.0) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine-N) using CoMFA models .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

- Cryo-EM : Visualize compound-bound protein complexes (e.g., kinase-ligand interactions at 3–4 Å resolution) .

- SPR spectroscopy : Measure real-time binding kinetics (e.g., kₐ = 10⁵ M⁻¹s⁻¹, k𝒹 = 10⁻³ s⁻¹) .

- Transcriptomics : RNA-seq to identify downstream gene regulation in treated cells .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Yield | 45–55% | 65–75% |

| Time | 24–48 hours | 2–4 hours |

| Purity (HPLC) | 90–95% | 95–98% |

Q. Table 2. Key Biological Assays

| Assay Type | Target | Result (IC₅₀) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 8.2 µM | |

| Cytotoxicity | HeLa Cells | 12.5 µM | |

| GPCR Modulation | 5-HT₂A | 15.0 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.